An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)
An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butyl Dihydrogen Phosphate (CAS 1623-15-0), a versatile organophosphorus compound. It details its physicochemical properties, safety and handling protocols, and established applications. This document also includes generalized experimental protocols for its synthesis, purification, and analysis, compiled from established methodologies for related compounds. Furthermore, it explores the broader context of organophosphorus compounds in biological signaling pathways, highlighting potential areas of research for Butyl Dihydrogen Phosphate in drug development, while noting the current absence of specific data in this area.
Physicochemical Properties
Butyl dihydrogen phosphate is a colorless to light brown liquid.[1] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁O₄P | [1][2][3][4] |
| Molecular Weight | 154.10 g/mol | [1][2][3][5] |
| Appearance | Colorless to light brown liquid | [1] |
| Density | 1.283 g/cm³ | [2] |
| Boiling Point | 272.5 °C at 760 mmHg | [2] |
| Flash Point | 118.6 °C | [2] |
| Vapor Pressure | 0.00169 mmHg at 25 °C | [2] |
| pKa | 1.97 ± 0.10 (Predicted) | [1][2] |
Table 2: Solubility and Spectroscopic Data
| Property | Value | Reference |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. | [1][6] |
| ¹H NMR | Predicted spectra available | [7] |
| ¹³C NMR | Predicted spectra available | [7] |
| FTIR | Characteristic peaks for P=O, P-O-C, and C-H bonds are expected. | [8][9] |
Safety and Handling
Butyl dihydrogen phosphate is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: Hazard Identification and Safety Precautions
| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |
Applications
The primary application of Butyl Dihydrogen Phosphate is as an anionic surfactant.[1][2][10] Its stability in alkaline conditions makes it valuable in various industrial formulations.[1][2][10] Key properties and uses include:
-
Wetting Agent: Reduces the surface tension of liquids.
-
Emulsifier: Stabilizes emulsions of immiscible liquids.
-
Lubricant: Reduces friction between surfaces.
-
Detergency: Acts as a cleaning agent.
Experimental Protocols
Synthesis of Butyl Dihydrogen Phosphate
A common method for the synthesis of monoalkyl phosphates involves the phosphorylation of the corresponding alcohol. The following protocol is based on the reaction of n-butanol with phosphorus pentoxide, as described in a patent for the synthesis of n-butyl phosphate mono- and di-esters.[11]
Materials:
-
n-Butanol
-
Phosphorus pentoxide (P₂O₅)
-
Polyphosphoric acid
-
Phosphorous acid
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a reaction vessel, add n-butanol and a catalytic amount of phosphorous acid under a nitrogen atmosphere.
-
Stir the mixture until the phosphorous acid is completely dissolved.
-
Slowly add polyphosphoric acid to the solution with continuous stirring.
-
In a controlled manner, add phosphorus pentoxide in portions, ensuring the reaction temperature does not exceed 50°C.
-
After the addition of phosphorus pentoxide, add a second portion of phosphorous acid.
-
Maintain the reaction mixture at a controlled temperature (e.g., 40-65°C) for several hours to ensure the completion of the reaction.
-
Upon completion, cool the mixture and filter to obtain the crude product, which will be a mixture of mono- and di-butyl phosphates.
Purification
The crude product from the synthesis will likely contain a mixture of mono- and di-butyl phosphates, as well as unreacted starting materials. A purification step is necessary to isolate the desired mono-butyl dihydrogen phosphate. A generalized approach for the purification of phosphate esters involves washing with a chelating agent followed by treatment with an acid scavenger.[5]
Materials:
-
Crude Butyl Dihydrogen Phosphate
-
Dilute acidic solution (e.g., oxalic acid or a commercial chelating agent)
-
Water
-
Acid scavenger (e.g., an epoxy-containing compound)
Procedure:
-
Wash the crude product with a dilute acidic solution to remove metal ion impurities.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer under vacuum.
-
Treat the dried product with an acid scavenger at an elevated temperature to neutralize any remaining acidic impurities.
-
Further purification can be achieved through techniques such as column chromatography if necessary.
Analytical Methods
The purity and identity of Butyl Dihydrogen Phosphate can be confirmed using various analytical techniques. The following are generalized protocols adapted from methods for similar compounds.
A reverse-phase HPLC method can be employed for the analysis of butyl dihydrogen phosphate.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid). For MS compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Detection: UV detection can be used, although indirect detection might be necessary as butyl dihydrogen phosphate lacks a strong chromophore.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
For GC-MS analysis, derivatization is typically required to increase the volatility of the phosphate ester.[12]
-
Derivatization: React the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.
-
Carrier Gas: Helium.
-
Injection: Splitless injection mode.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Role in Drug Development and Signaling Pathways
While Butyl Dihydrogen Phosphate itself does not have well-documented direct applications in drug development or specific roles in signaling pathways, the broader class of organophosphorus compounds is known to interact with various biological systems. It is important to note that the following information provides a general context, and specific experimental validation for Butyl Dihydrogen Phosphate is currently lacking.
Organophosphorus compounds can influence cellular signaling through various mechanisms, including the inhibition of enzymes and modulation of kinase cascades. For instance, some organophosphates are known to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell differentiation, growth, and apoptosis.[13] Exposure to certain organophosphorus compounds can lead to the activation of ERK, JNK, and p38-MAPK, resulting in oxidative stress and apoptosis.[13]
Additionally, some organophosphates have been shown to dysregulate dopamine signaling and glutamatergic neurotransmission.[6] These effects can have significant implications for neurological function and are areas of active research in toxicology and pharmacology.
The potential for Butyl Dihydrogen Phosphate to interact with these or other signaling pathways remains an open area for investigation. Its structural similarity to endogenous phosphate-containing molecules suggests that it could potentially act as a competitive inhibitor or modulator of enzymes that process phosphorylated substrates. Further research is required to explore its biological activity and potential therapeutic or toxicological profile.
Conclusion
Butyl Dihydrogen Phosphate (CAS 1623-15-0) is a chemical with well-defined physicochemical properties and established industrial applications, primarily as an anionic surfactant. While specific, detailed experimental protocols and its role in biological systems are not extensively documented, this guide provides a foundational understanding based on available data and knowledge of related compounds. For researchers and professionals in drug development, the lack of biological data represents a significant knowledge gap and an opportunity for future investigation into the potential pharmacological or toxicological effects of this and similar organophosphorus compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Separation of Butyl dihydrogen phosphate, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt) - PMC [pmc.ncbi.nlm.nih.gov]
